molecular formula C15H18INO4 B1454802 Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate CAS No. 951006-38-5

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Cat. No.: B1454802
CAS No.: 951006-38-5
M. Wt: 403.21 g/mol
InChI Key: IHLDESZXQJQUAQ-UHFFFAOYSA-N
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Description

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is an organic compound that features a complex structure with an iodine atom, a methyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate typically involves the reaction of 4-iodo-2-methylaniline with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-methylphenol
  • 4-Iodo-2-methylphenylhydrazine
  • 4-Iodoanisole

Uniqueness

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is unique due to its specific structure, which combines an iodine atom, a methyl group, and an amino group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-iodo-2-methylphenylamine under specific conditions. The general reaction scheme is as follows:

  • Starting Materials : Diethyl malonate and 4-iodo-2-methylphenylamine.
  • Reaction Conditions : Heating at elevated temperatures in an appropriate solvent.
  • Yield : The synthesis typically results in high yields, often exceeding 90% purity as confirmed by NMR and LCMS analyses.

The molecular formula for this compound is C13H14INO4C_{13}H_{14}INO_4, with a molecular weight of approximately 404.16 g/mol .

Antiparasitic Activity

Research has indicated that derivatives of diethyl malonate exhibit significant activity against various parasitic infections, particularly those caused by Trypanosoma species, which are responsible for diseases such as African sleeping sickness. The structure-activity relationship studies suggest that modifications to the phenyl ring significantly influence the potency against these parasites.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in nucleotide metabolism within the parasite, leading to impaired growth and survival .
  • In Vitro Studies : In laboratory settings, analogs of diethyl malonate have shown micromolar inhibition against Trypanosoma brucei phosphodiesterases, indicating potential as a therapeutic agent .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of diethyl malonate derivatives. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds have been observed to cause G1 phase arrest in certain cancer cells.
  • Inhibition of Proliferation : In vitro assays indicate a reduction in cell viability in response to treatment with diethyl malonate derivatives .

Case Study 1: Antitrypanosomal Activity

A study conducted on a series of diethyl malonate derivatives revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency against Trypanosoma brucei. The most potent compound demonstrated an IC50 value in the low micromolar range, suggesting strong potential for further development as an antitrypanosomal agent .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines, diethyl malonate derivatives were tested for their ability to inhibit proliferation. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against parasites
Alkyl chain lengthAffects solubility and bioavailability
Aromatic substitutionsAlters receptor binding affinity

These findings underscore the importance of SAR studies in optimizing the efficacy and selectivity of diethyl malonate derivatives for therapeutic applications.

Properties

IUPAC Name

diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDESZXQJQUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)I)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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